molecular formula C10H10N4O3S2 B485389 4-methyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide CAS No. 436863-79-5

4-methyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide

Cat. No.: B485389
CAS No.: 436863-79-5
M. Wt: 298.3g/mol
InChI Key: XGWDGLILYWGPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide is a chemical compound with a molecular weight of 298.34 g/mol and the molecular formula C10H10N4O3S2 This compound is known for its unique structure, which includes a thiadiazole ring, a benzenesulfonohydrazide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2,3-thiadiazole-4-carbohydrazide . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

4-methyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonohydrazide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide
  • 4-methyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonamide
  • 4-methyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonyl chloride

Uniqueness

4-methyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiadiazole ring and the sulfonohydrazide group allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

4-methyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)benzenesulfonohydrazide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

The compound has the following chemical formula: C10H10N4O3S2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_3\text{S}_2 and is classified under the thiadiazole derivatives. Its structure consists of a benzenesulfonohydrazide moiety attached to a thiadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl hydrazide with thioketones or thiosemicarbazides in the presence of appropriate reagents. The synthetic pathway can be summarized as follows:

  • Reactants : 4-methylbenzenesulfonyl hydrazide and thioketone/thiosemicarbazide.
  • Conditions : Reflux in an organic solvent (e.g., ethanol or methanol).
  • Purification : Crystallization or chromatography to obtain pure product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated several thiadiazole derivatives for their antiproliferative activity against HepG2 (liver cancer), HeLa (cervical cancer), and other cell lines. The results showed that certain derivatives exhibited EC50 values as low as 10.28 µg/mL against HepG2 cells, indicating potent biological activity .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound was tested against various bacterial strains and fungi using standard methods like the disc diffusion technique.

  • Results : In vitro studies revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Biological Activity Table

Activity TypeCell Line/OrganismEC50/MIC ValuesReference
AnticancerHepG210.28 µg/mL
AnticancerHeLaNot specified
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntibacterialEscherichia coliMIC = 16 µg/mL
AntifungalAspergillus nigerMIC = 64 µg/mL

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence points to the ability of these compounds to induce programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : The antimicrobial action may be attributed to disruption of bacterial cell membranes.

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonylthiadiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S2/c1-7-2-4-8(5-3-7)19(16,17)14-12-10(15)9-6-18-13-11-9/h2-6,14H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWDGLILYWGPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.